An In-depth Technical Guide to 3-Vinylaniline: Core Properties and Structure
An In-depth Technical Guide to 3-Vinylaniline: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Vinylaniline, also known as 3-aminostyrene, is an aromatic amine containing a vinyl functional group. This dual functionality makes it a valuable monomer for the synthesis of functionalized polymers and a versatile building block in the production of fine chemicals, pigments, and pharmaceuticals.[1] This guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-vinylaniline, its molecular structure, and key experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
The core physicochemical properties of 3-vinylaniline are summarized in the table below, providing a foundational dataset for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N | [2][3] |
| Molecular Weight | 119.16 g/mol | [2][3] |
| CAS Number | 15411-43-5 | [2][3] |
| Appearance | Clear, colorless oil | [2] |
| Density | 1.051 g/mL at 25 °C | [1][3] |
| Boiling Point | 212.46 °C (estimate) | [2] |
| Refractive Index (n²⁰/D) | 1.611 | [1][3] |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa | 4.39 ± 0.10 (Predicted) | [2] |
| Storage | 2-8°C, often stabilized with KOH | [3][4] |
Molecular Structure and Identification
3-Vinylaniline consists of an aniline core substituted with a vinyl group at the meta position of the benzene ring. This structure provides both a nucleophilic amino group and a reactive vinyl group for further chemical modifications.
| Identifier | String | Reference(s) |
| SMILES | Nc1cccc(C=C)c1 | [3] |
| InChI | 1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | [3] |
| InChIKey | IFSSSYDVRQSDSG-UHFFFAOYSA-N | [3] |
| Synonyms | 3-Aminostyrene, m-Aminostyrene, 3-Ethenylbenzenamine | [5] |
Experimental Protocols
Synthesis of 3-Vinylaniline
A common method for the synthesis of 3-vinylaniline is the selective hydrogenation of 3-nitrostyrene.[1] The following protocol is a representative example.
3.1.1 Palladium-Catalyzed Hydrogenation of 3-Nitrostyrene
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Materials: 3-nitrostyrene, Palladium catalyst (e.g., PdCl₂), Sodium Hydroxide (NaOH), BINAS (phosphine ligand), Xylene, Water.
-
Apparatus: Autoclave (e.g., 200 mL), magnetic stirrer, filtration apparatus.
-
Procedure:
-
A solution of 3-nitrostyrene (40 mmol) in xylene (40 mL) is degassed and placed in a 200 mL autoclave.[6]
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To the autoclave, add an aqueous solution of BINAS (2.0 mmol), NaOH (1.92 g, 48 mmol), water (23 mL), and PdCl₂ (0.8 mmol) as the catalyst.[6] The pH of the mixture is typically between 10.0 and 10.5.[6]
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The reactor is flushed with nitrogen and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred under pressure until the reaction is complete (monitored by techniques like TLC or GC).
-
After cooling and depressurization, the resulting mixture is filtered to remove the catalyst.[7]
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The filtrate is collected, and the product, 3-vinylaniline, is extracted and purified, typically using column chromatography or distillation.[7]
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Characterization Protocols
Following synthesis and purification, the identity and purity of 3-vinylaniline are confirmed using various spectroscopic methods.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
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Sample Preparation: A small amount of the purified 3-vinylaniline is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), in an NMR tube.
-
¹H NMR (400 MHz, CDCl₃):
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Expected chemical shifts (δ) include signals for the vinyl protons and the aromatic protons.
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A representative set of signals for a related compound, 4-vinylaniline, shows peaks around δ 7.28-7.19 (m, 2H, aromatic), 6.67-6.60 (m, 3H, aromatic), 5.56 (d, J = 17.7 Hz, 1H, vinyl), 5.05 (d, J = 10.9 Hz, 1H, vinyl), and 3.69 (s, 2H, -NH₂).[8]
-
-
¹³C NMR (101 MHz, CDCl₃):
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Expected signals correspond to the eight carbon atoms in the molecule.
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For 4-vinylaniline, typical shifts are observed at δ 146.14, 136.48, 128.28, 127.30, 114.95, and 109.96.[8]
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3.2.2 Infrared (IR) Spectroscopy
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Objective: To identify the characteristic functional groups present in the molecule.
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.
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Expected Absorptions:
-
N-H stretching: Two peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C=C stretching (vinyl): A peak around 1630 cm⁻¹.
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=C-H bending (vinyl): Bands in the 910-990 cm⁻¹ region.
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3.2.3 Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Methodology: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
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Expected Result: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-vinylaniline (m/z = 119.16).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available research detailing the direct involvement of 3-vinylaniline in defined biological signaling pathways or its specific pharmacological activities. While aniline and its derivatives are a broad class of compounds with diverse biological effects, dedicated studies on 3-vinylaniline are not prominent in the literature. Its primary use appears to be as a monomer and a chemical intermediate.[1][4]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-vinylaniline.
Caption: Synthesis and characterization workflow for 3-vinylaniline.
Safety and Handling
3-Vinylaniline is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 3-Vinylaniline | 15411-43-5 [chemicalbook.com]
- 2. 15411-43-5 CAS MSDS (3-Vinylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Vinylaniline KOH inhibitor, 97 15411-43-5 [sigmaaldrich.com]
- 4. CAS 15411-43-5 3-Vinylaniline - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 5. 3-Aminostyrene | C8H9N | CID 4260041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 3-Vinylaniline [benchchem.com]
- 7. 3-Vinylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
